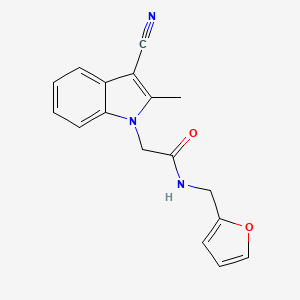

![molecular formula C15H13FN4OS B5579861 8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)

8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex chemical reactions. For example, Gracheva et al. (1982) describe the synthesis of a quinoline derivative with a fluorogenic grouping, although it is not the exact compound , it provides insight into the complexity of such syntheses (Gracheva, Kovel'man & Tochilkin, 1982).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of heterocyclic rings. For instance, a study by Al‐Qawasmeh et al. (2009) on a similar quinoline derivative discusses the molecular structure characterization using IR, MS, 1H, and 13C NMR spectra (Al‐Qawasmeh et al., 2009).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, Valluri et al. (2017) explored the synthesis of quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives, indicating the reactivity of such compounds (Valluri et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Synthesis of Quinoline Derivatives : A study by Valluri et al. (2017) elaborates on the development of new quinoline-associated 1,3,4-thiadiazolo pyrimidin derivatives using 8-fluoro-4-methylsulfanylthiocarbonylamino-quinoline-3-carboxylic acid ethyl ester as an intermediate. These compounds were evaluated for their antibacterial abilities against various microorganisms (Valluri et al., 2017).

Antibacterial Evaluation of Quinolone Derivatives : Research by Inoue et al. (1994) focused on synthesizing a novel series of 8-substituted-9,1-[(N-methylimino)methano]- 7-fluoro-5-oxo-5H-thiazolo[3,2-alpha]-quinoline-4-carboxylic acids. These compounds demonstrated potent antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994).

Synthesis of Fluorophores and Chemosensors

Fluorescent Derivative of Quinoline : Gracheva et al. (1982) described the synthesis of quinoline derivatives containing a fluorogenic grouping. This research contributes to the broader application of quinoline derivatives in biochemistry and medicine (Gracheva et al., 1982).

Development of Chemosensors : A study by Park et al. (2015) involved the creation of a chemosensor using quinoline as a fluorophore for monitoring zinc concentrations in living cells and aqueous solutions. This sensor demonstrated significant fluorescence enhancement in the presence of zinc (Park et al., 2015).

Antitumor and Antimicrobial Agents

Antitumor Activity of Thiazoloquinoline Derivatives : Alvarez-Ibarra et al. (1997) conducted a study on the synthesis of 9-hydroxy- and 9-(alkylamino)thiazolo[5,4-b]quinolines, revealing significant in vitro cytotoxicity against several cell lines. The research identified key structural features essential for antitumor activities (Alvarez-Ibarra et al., 1997).

Antimicrobial Activity of Quinolone Derivatives : A study by Al-Qawasmeh et al. (2009) explored the synthesis and antimicrobial activity of a new class of antibacterial agents structurally related to fluoroquinolones. This research demonstrated the high antibacterial activity of these new compounds (Al-Qawasmeh et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4OS/c1-9-19-20-13(22-9)7-8-17-15(21)12-6-5-10-3-2-4-11(16)14(10)18-12/h2-6H,7-8H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCJYKRXXOAJSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CCNC(=O)C2=NC3=C(C=CC=C3F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

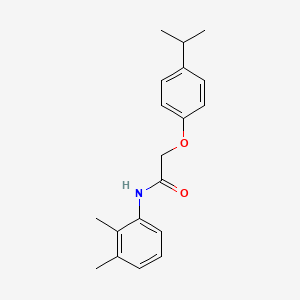

![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)

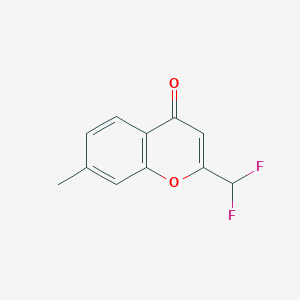

![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)

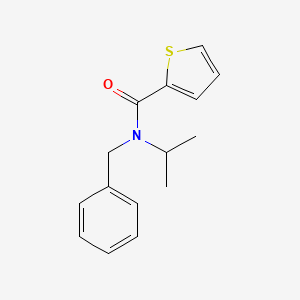

![3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5579804.png)

![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)

![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)

![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)

![N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)

![4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5579878.png)